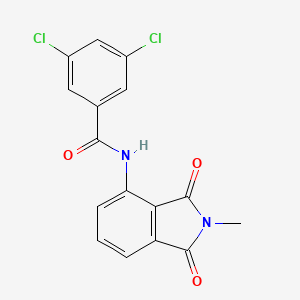
3,5-dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (DCM-Isoindole-4-carboxamide) is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of isoindoles, which are heterocyclic aromatic compounds that contain a five-membered ring with two nitrogen atoms. DCM-Isoindole-4-carboxamide has been found to possess several pharmacological activities, including antiviral, anti-inflammatory, and antifungal properties.
Scientific Research Applications
DCM-Isoindole-4-carboxamide has been studied for its potential applications in medicinal chemistry. In particular, it has been studied for its antiviral, anti-inflammatory, and antifungal activities. In vitro studies have shown that DCM-Isoindole-4-carboxamide is able to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and respiratory syncytial virus (RSV). Additionally, DCM-Isoindole-4-carboxamide has been found to possess anti-inflammatory properties and is able to inhibit the production of pro-inflammatory cytokines. Finally, DCM-Isoindole-4-carboxamide has been found to possess antifungal activity against several species of fungi.
Mechanism of Action
The mechanism of action of DCM-Isoindole-4-carboxamide is not yet fully understood. However, it is believed that the compound binds to a variety of target molecules, including the HIV-1 reverse transcriptase, the HSV-1 thymidine kinase, and the RSV-1 nucleoprotein. This binding is thought to inhibit the replication of the viruses by blocking the activity of the target molecules. Additionally, DCM-Isoindole-4-carboxamide is believed to inhibit the production of pro-inflammatory cytokines by blocking the activity of the nuclear factor-kappa B (NF-κB) transcription factor.
Biochemical and Physiological Effects
DCM-Isoindole-4-carboxamide has been found to possess several biochemical and physiological effects. In vitro studies have shown that the compound is able to inhibit the replication of several viruses, including HIV, HSV, and RSV. Additionally, DCM-Isoindole-4-carboxamide has been found to possess anti-inflammatory properties and is able to inhibit the production of pro-inflammatory cytokines. Finally, the compound has been found to possess antifungal activity against several species of fungi.
Advantages and Limitations for Lab Experiments
The use of DCM-Isoindole-4-carboxamide in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and can be obtained in a pure form. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Finally, the compound is relatively non-toxic and has a low potential for causing adverse side effects.
However, there are several limitations to the use of DCM-Isoindole-4-carboxamide in laboratory experiments. First, the compound is not yet approved for use in humans and its long-term safety and efficacy have not been established. Additionally, the mechanism of action of the compound is not yet fully understood, which limits the ability to predict its effects in vivo. Finally, the compound is not commercially available and must be synthesized in the laboratory.
Future Directions
The potential applications of DCM-Isoindole-4-carboxamide are still being explored. Future research should focus on further elucidating the mechanism of action of the compound and its effects in vivo. Additionally, further studies should be conducted to determine the long-term safety and efficacy of the compound. Finally, research should be conducted to develop methods for the large-scale synthesis of the compound and its derivatives.
Synthesis Methods
The synthesis of DCM-Isoindole-4-carboxamide can be achieved through a three-step synthesis process. The first step involves the reaction of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl chloride with 3,5-dichlorobenzamide. This reaction yields the desired compound. The second step involves the reaction of the compound with acetic anhydride, which results in the formation of a diacetate ester. Finally, the ester is hydrolyzed with aqueous acid to yield the desired product.
properties
IUPAC Name |
3,5-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-20-15(22)11-3-2-4-12(13(11)16(20)23)19-14(21)8-5-9(17)7-10(18)6-8/h2-7H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOQGQNKJZEKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

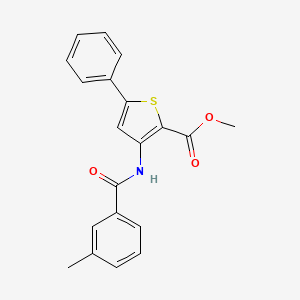
![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)
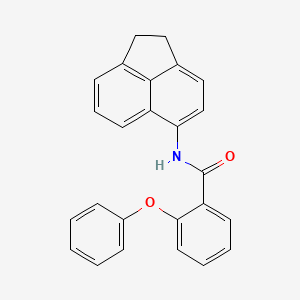
![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)
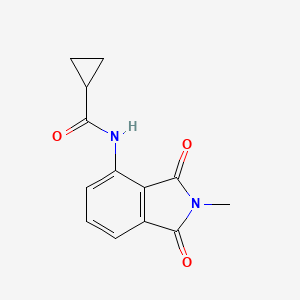
![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)
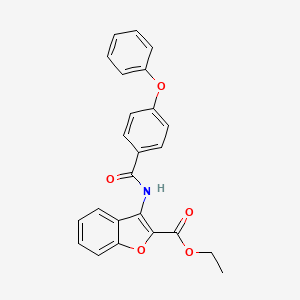
![3-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524308.png)
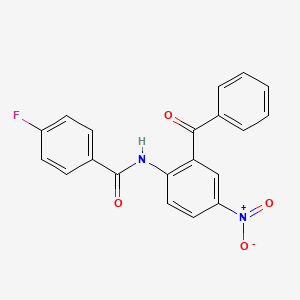
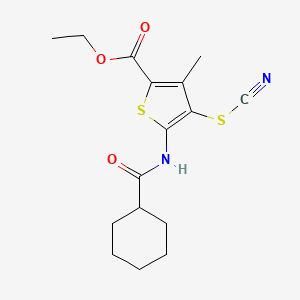
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524321.png)
![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6524336.png)
